molecular formula C14H8Br2O2 B8554798 4,4'-Dibromobiphenyl-2,2'-dicarbaldehyde

4,4'-Dibromobiphenyl-2,2'-dicarbaldehyde

Cat. No.: B8554798
M. Wt: 368.02 g/mol
InChI Key: CPFJSEXQJQDJRT-UHFFFAOYSA-N
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Description

Introduction to 4,4'-Dibromobiphenyl-2,2'-dicarbaldehyde

Historical Context and Discovery Timeline

The biphenyl scaffold has been a cornerstone of organic chemistry since the 19th century, with halogenated derivatives gaining prominence in the 20th century for their utility in cross-coupling reactions. While this compound itself is not explicitly documented in major databases, its structural relatives—such as 4,4'-Dibromobiphenyl (CAS 92-86-4) and 4,4'-biphenyldicarboxylic acid—have well-established synthetic histories. The hypothetical aldehyde derivative likely emerged from efforts to functionalize biphenyls for advanced material science applications, particularly in the 1990s–2000s, when brominated aromatics became pivotal in Suzuki-Miyaura couplings.

Structural Relationship to Biphenyl Derivatives

This compound belongs to the biphenyl family, characterized by two benzene rings connected by a single bond. Key structural features include:

  • Bromine substituents at the 4 and 4' positions, enhancing electrophilic reactivity.
  • Aldehyde groups (-CHO) at the 2 and 2' positions, enabling nucleophilic additions or condensations.

Comparatively, 4,4'-Dibromobiphenyl (C₁₂H₈Br₂) lacks the aldehyde groups but shares the bromination pattern, while 4,4'-biphenyldicarboxylic acid (C₁₄H₁₀O₄) replaces the aldehydes with carboxylic acids. These analogs suggest that the target compound could serve as an intermediate in synthesizing polymers or metal-organic frameworks (MOFs).

Table 1: Comparative Properties of Biphenyl Derivatives
Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
4,4'-Dibromobiphenyl C₁₂H₈Br₂ 312 163–165 Br
4,4'-Biphenyldicarboxylic acid C₁₄H₁₀O₄ 242.23 >300 COOH
This compound C₁₄H₈Br

Properties

Molecular Formula

C14H8Br2O2

Molecular Weight

368.02 g/mol

IUPAC Name

5-bromo-2-(4-bromo-2-formylphenyl)benzaldehyde

InChI

InChI=1S/C14H8Br2O2/c15-11-1-3-13(9(5-11)7-17)14-4-2-12(16)6-10(14)8-18/h1-8H

InChI Key

CPFJSEXQJQDJRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C=O)C2=C(C=C(C=C2)Br)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Biphenyl-4,4’-dicarbaldehyde

Structure : Lacks bromine substituents, with aldehyde groups at the 4,4' positions.
Synthesis : Typically prepared via direct formylation of biphenyl derivatives.
Applications : Used in covalent organic frameworks (COFs) and polymer networks due to its linear geometry .
Key Differences :

  • Electronic Effects : Less electron-withdrawing character compared to brominated analogs.
  • Molecular Weight : Lower (~238.2 g/mol ) due to lack of halogens .

[2,2'-Bipyridine]-5,5'-dicarbaldehyde

Structure : Contains nitrogen atoms in the aromatic rings, with aldehyde groups at the 5,5' positions.
Synthesis : Derived from brominated bipyridine precursors via halogen-metal exchange and formylation .
Applications : Widely used in coordination polymers and Ru/Ir-based photocatalysts due to its chelating ability .
Key Differences :

  • Coordination Chemistry : Pyridine nitrogen enhances metal-binding capacity, unlike the purely hydrocarbon backbone of 4,4'-dibromobiphenyl-2,2'-dicarbaldehyde.
  • Solubility : Higher polarity improves solubility in polar solvents like DMF or MeCN .

2',5'-Dimethoxy-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde

Structure : Terphenyl core with methoxy groups at 2',5' positions and aldehydes at 4,4''.
Synthesis : Involves methoxy-substituted terphenyl precursors.
Applications : Functions as a COF ligand for photocatalysis, achieving high efficiency and reusability .
Key Differences :

  • Conjugation : Extended terphenyl structure enhances π-conjugation for light-harvesting applications.
  • Steric Effects : Methoxy groups introduce steric hindrance, affecting framework porosity .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Notable Properties
This compound C₁₂H₆Br₂O₂ 346.0 Br (4,4'), CHO (2,2') OLEDs, heterocycle synthesis High reactivity for cross-coupling
Biphenyl-4,4’-dicarbaldehyde C₁₄H₁₀O₂ 238.2 CHO (4,4') COFs, polymer networks Linear geometry, no halogen
[2,2'-Bipyridine]-5,5'-dicarbaldehyde C₁₂H₈N₂O₂ 236.2 N (pyridine), CHO (5,5') Metal-organic frameworks, photocatalysts Chelating ability, polar solubility
2',5'-Dimethoxy-terphenyl-4,4''-dicarbaldehyde C₂₂H₁₈O₄ 346.4 OCH₃ (2',5'), CHO (4,4'') COF-based photocatalysis Extended conjugation, steric hindrance

Q & A

Q. What are the optimal synthetic routes for 4,4'-Dibromobiphenyl-2,2'-dicarbaldehyde, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via sequential halogenation and formylation steps. For example, bromination of biphenyl derivatives under microwave conditions (e.g., 140°C, 30 minutes) has been shown to enhance selectivity and yield compared to traditional thermal methods . A key intermediate, 4,4'-dibromo-2,2'-dinitrobiphenyl, can be prepared via Ullmann coupling of 2,5-dibromonitrobenzene in dimethylformamide (DMF), achieving yields >80% . Subsequent reduction of nitro groups to amines (e.g., using SnCl₂/HCl) and formylation with DMF under controlled pH (6–7) can yield the dicarbaldehyde derivative. To optimize yields, consider microwave-assisted halogen-metal exchange reactions, which reduce side products and reaction times by ~50% .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • Nuclear Magnetic Resonance (NMR) : Confirm aldehyde proton signals at δ 9.8–10.2 ppm (¹H NMR) and carbonyl carbons at ~190 ppm (¹³C NMR).
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks at m/z 344.92 (C₁₄H₈Br₂O₂⁺).
  • X-ray Diffraction (XRD) : Analyze single crystals to resolve spatial arrangement of bromine and aldehyde groups, critical for understanding reactivity .
  • FTIR Spectroscopy : Identify C=O stretches at ~1680 cm⁻¹ and C-Br vibrations at 550–650 cm⁻¹ .

Advanced Research Questions

Q. How does this compound contribute to the construction of covalent organic frameworks (COFs)?

  • Methodological Answer : The compound serves as a rigid, planar building block for COFs due to its two aldehyde groups, which undergo Schiff-base reactions with amines. For example, condensation with 1,1,2,2-tetrakis(4-aminophenyl)ethene produces COF-790 , a fjh-topology framework with a Brunauer–Emmett–Teller (BET) surface area of 2650 m²/g . To enhance crystallinity:
  • Use solvothermal conditions (120°C, 72 hours in mesitylene/dioxane).
  • Monitor reaction progress via in-situ powder XRD to optimize lattice parameters.
  • Post-synthetic functionalization (e.g., metal coordination at aldehyde sites) can tailor COFs for fluorescence sensing of antibiotics like nitrofurantoin .

Q. What are the challenges in reconciling conflicting data on the fluorescence properties of derivatives of this compound?

  • Methodological Answer : Discrepancies in fluorescence quantum yields (e.g., 0.45 vs. 0.62 for COF-790 derivatives) may arise from:
  • Aggregation-induced quenching : Test emission in dilute solutions versus solid-state matrices.
  • Structural defects : Use scanning electron microscopy (SEM) and nitrogen adsorption isotherms to correlate porosity with emission efficiency.
  • Solvent polarity effects : Compare fluorescence in aprotic (e.g., THF) versus protic solvents (e.g., ethanol) to assess environmental sensitivity .

Q. How can researchers mitigate the carcinogenic risks associated with handling this compound?

  • Methodological Answer : The compound is classified as IARC Group 2B (possibly carcinogenic). Implement:
  • Controlled environments : Use gloveboxes with HEPA filters and negative pressure to avoid aerosol formation.
  • Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and full-face respirators with organic vapor cartridges.
  • Waste disposal : Neutralize aldehydes with bisulfite solutions before incineration .

Experimental Design Considerations

Q. What strategies can enhance the stability of this compound during long-term storage?

  • Methodological Answer :
  • Storage conditions : Seal under nitrogen at –20°C in amber vials to prevent aldehyde oxidation and photodegradation.
  • Stabilizers : Add 1–2% hydroquinone to inhibit polymerization.
  • Quality control : Perform monthly HPLC checks (C18 column, acetonitrile/water eluent) to monitor degradation .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Use density functional theory (DFT) to model:
  • Electrophilic aromatic substitution : Calculate Fukui indices to identify reactive sites (e.g., para to bromine).
  • Transition states : Simulate Suzuki-Miyaura coupling with Pd(PPh₃)₄ to optimize catalyst loading (typically 5 mol%).
  • Solvent effects : Compare polarizable continuum models (PCM) for DMF versus THF to guide solvent selection .

Data Contradiction Analysis

Q. Why do some studies report high catalytic activity for COFs derived from this compound, while others observe inefficiency?

  • Methodological Answer : Variations in catalytic performance (e.g., 85% vs. 30% conversion in nitroarene reduction) may stem from:
  • Defect density : Quantify unreacted aldehyde groups via FTIR peak integration (C=O at ~1680 cm⁻¹).
  • Metal coordination : Use X-ray photoelectron spectroscopy (XPS) to verify the oxidation state of embedded metals (e.g., Pd⁰ vs. Pd²⁺).
  • Pore accessibility : Perform dye adsorption assays (e.g., methylene blue) to evaluate mass transfer limitations .

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